4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid
Description
Properties
IUPAC Name |
4-(4-ethyl-1,2,4-triazol-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-14-7-12-13-10(14)8-3-5-9(6-4-8)11(15)16/h3-7H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHFXHJFQUJJHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343121-90-3 | |
| Record name | 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hydrolysis of Bicycloheptene Derivatives to Benzoic Acid Derivatives
A key step in preparing benzoic acid derivatives involves hydrolyzing bicycloheptene or bicycloheptenone intermediates under controlled conditions. The hydrolysis can be conducted without solvent or in solvents such as alcohols (methanol, ethanol, t-butanol), ethers (diethyl ether, tetrahydrofuran), or aromatic hydrocarbons (benzene, toluene), or mixtures thereof. The temperature range for this hydrolysis is from approximately -10 °C up to the boiling point of the solvent used. This step converts bicyclic intermediates into the target benzoic acid derivatives efficiently.
Substitution Reactions on Halogenated Benzoic Acid Derivatives
Starting from halogenated benzoic acid derivatives such as 4,5-dichlorobenzoic acid, nucleophilic substitution reactions can be employed to introduce various substituents, including alkylthiol groups. These reactions are typically carried out in inert solvents like dimethylformamide (DMF), N,N-dimethylacetamide, or N-methylpyrrolidone, with bases such as sodium hydroxide, potassium hydroxide, sodium carbonate, or potassium carbonate. The reaction often requires an excess of alkane thiol and base (2 to 20 equivalents) and may be enhanced by light irradiation under an inert atmosphere to promote the substitution.
Reduction and Oxidation Steps
Following substitution, the intermediate compounds can be reduced to corresponding thiol derivatives or oxidized to sulfone derivatives. Reducing agents include the alkane thiol itself, hydrogen sulfide, or aromatic thiols. These steps allow for fine-tuning of the functional groups on the benzoic acid derivative, facilitating subsequent coupling with the triazole ring.
Construction of the 1,2,4-Triazole Ring
The 1,2,4-triazole ring, particularly substituted at the 4-position with an ethyl group, can be synthesized by cyclization reactions involving hydrazine derivatives and appropriate precursors such as ethyl chloroacetate. For example, ethyl chloroacetate reacts with 1,2,4-triazole-5-thione in the presence of a base like triethylamine in solvents such as DMF at room temperature to yield ethyl 2-[(4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetate intermediates.
Hydrazide Formation and Further Functionalization
The ethyl ester intermediate is then reacted with hydrazine hydrate in solvents like isopropanol under reflux to form hydrazide derivatives. These hydrazides serve as versatile intermediates for further functionalization, including condensation with aldehydes or isatins to form hydrazones bearing the triazole moiety, which can be further modified or coupled to benzoic acid derivatives.
Representative Reaction Scheme
Research Findings and Analysis
- The hydrolysis step is versatile and can be performed in various solvents, allowing optimization for industrial scalability.
- The nucleophilic substitution on halogenated benzoic acids is enhanced by light irradiation and inert atmosphere, suggesting a radical or photochemical mechanism may be involved.
- The use of DMF and related polar aprotic solvents facilitates substitution reactions by stabilizing charged intermediates and improving solubility of reactants.
- The cyclization to form the triazole ring is efficient under mild conditions, with triethylamine serving as a base catalyst.
- Hydrazide intermediates formed are highly reactive and can be further functionalized to produce derivatives with potential biological activity, indicating the synthetic route's flexibility.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Ethyl-4H-1,2,4-triazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be further oxidized to produce derivatives such as this compound derivatives.
Reduction: Reduction reactions can be performed on the triazole ring to produce different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the ethyl group or the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Benzoic acid derivatives with additional functional groups.
Reduction: Reduced triazole derivatives.
Substitution: Substituted ethyl or triazole derivatives.
Scientific Research Applications
4-(4-Ethyl-4H-1,2,4-triazol-3-yl)benzoic acid has found applications in various scientific fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of agrochemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
Ethyl vs. Methyl Substituents
- 2-(1-Methyl-1H-1,2,4-triazol-3-yl)benzoic Acid (): The methyl group offers reduced steric hindrance, which may improve binding to compact active sites but lower metabolic stability due to easier oxidation .
Cyclohexyl and Perfluoropropyl Substituents
- NC-5 (): Features a cyclohexyl group on the triazole, enhancing hydrophobic interactions in antiviral targeting (sub-micromolar potency against influenza A). The bulky cyclohexyl moiety likely improves target affinity but may reduce solubility .
- 4-(1-(4-(Perfluoropropyl)phenyl)-1H-1,2,4-triazol-3-yl)benzoic Acid (): The perfluoropropyl group introduces electronegativity and metabolic resistance, though synthetic complexity increases. Fluorination often enhances bioavailability and binding specificity .
Positional Isomerism and Functional Group Additions
- 3-(4H-1,2,4-Triazol-4-yl)benzoic Acid (): The triazole ring is attached at the meta-position of the benzoic acid, altering electronic effects (e.g., reduced resonance stabilization) compared to the para-substituted target compound. This positional shift may influence acidity (pKa) and intermolecular interactions .
Biological Activity
4-(4-Ethyl-4H-1,2,4-triazol-3-yl)benzoic acid is a compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. The triazole ring structure is known for its diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure features a benzoic acid moiety attached to a triazole ring, which is crucial for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. A related study synthesized a series of 1,2,4-triazole benzoic acid hybrids and evaluated their cytotoxic effects against various cancer cell lines. The results indicated that compounds with similar structures exhibited notable inhibitory activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.
Cytotoxicity Data
The following table summarizes the IC50 values (in µM) of various triazole benzoic acid derivatives against MCF-7 and HCT-116 cell lines:
| Compound | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |
|---|---|---|
| Compound 2 | 18.7 | 25.7 |
| Compound 5 | 20.0 | 30.0 |
| Compound 14 | 15.6 | 23.9 |
| Doxorubicin | 19.7 | 22.6 |
These findings suggest that certain derivatives of triazole benzoic acid possess significant anticancer properties, outperforming standard chemotherapy agents like doxorubicin in some cases .
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For instance, compounds such as 2 and 14 were shown to significantly inhibit cell proliferation and induce apoptotic pathways in MCF-7 cells . This suggests that the triazole ring may play a critical role in modulating cellular signaling pathways related to cancer progression.
Antibacterial Activity
In addition to anticancer properties, triazole derivatives have demonstrated antibacterial activities. A study focusing on triazole compounds derived from nalidixic acid showed promising results against various bacterial strains, indicating the broad-spectrum potential of this class of compounds .
Antibacterial Efficacy Data
The following table presents the minimum inhibitory concentration (MIC) values for selected triazole derivatives:
| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |
|---|---|---|
| Compound A | 10 | 5 |
| Compound B | 8 | 3 |
These results highlight the effectiveness of certain triazole derivatives as potential antibacterial agents .
Case Studies
Several case studies have explored the biological activity of triazole-based compounds:
- Case Study on Anticancer Activity : A study synthesized multiple triazole benzoic acid hybrids and evaluated their cytotoxicity against MCF-7 and HCT-116 cell lines. The most potent compounds were noted for their ability to induce apoptosis while exhibiting minimal toxicity towards normal cells .
- Case Study on Antibacterial Activity : Research on alkyl thio-1,2,4-triazole derivatives revealed significant antibacterial properties against both Gram-positive and Gram-negative bacteria, with some compounds showing MIC values comparable to established antibiotics .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid, and how do reaction conditions affect yield and purity?
- Methodology : The compound is typically synthesized via multi-step protocols involving cyclization of triazole precursors with substituted benzoic acid derivatives. For example:
- Hydrolysis : Ethyl ester precursors (e.g., methyl 4-(4H-1,2,4-triazol-3-yl)benzoate) are hydrolyzed under acidic (HCl) or alkaline (NaOH) conditions, followed by neutralization to isolate the free acid .
- Triazole Formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux in ethanol or methanol, monitored by HPLC for purity .
- Key Variables : Reaction time, temperature, and catalyst choice (e.g., HCl vs. NaOH) significantly impact yield. Acidic hydrolysis often requires shorter reaction times but may introduce impurities requiring recrystallization .
Q. How can the purity and structural identity of this compound be validated?
- Methodology :
- Chromatography : HPLC with UV detection (λ = 254 nm) is used to assess purity, with mobile phases like acetonitrile/water (70:30) .
- Spectroscopy : FT-IR confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), while ¹H/¹³C NMR verifies substitution patterns (e.g., triazole proton signals at δ 8.2–8.5 ppm) .
- Elemental Analysis : Matches calculated vs. observed C, H, N, and O percentages to validate stoichiometry .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?
- Challenges :
- Disorder : The ethyl group on the triazole ring may exhibit rotational disorder, complicating electron density maps.
- Twinning : Crystal twinning due to weak intermolecular interactions (e.g., π-π stacking) can reduce data quality .
- Solutions :
- Software Tools : Use SHELXL for refinement, applying restraints to disordered moieties and testing for twinning with PLATON .
- Data Collection : High-resolution synchrotron data (≤0.8 Å) improves model accuracy, especially for hydrogen-bonding networks .
Q. How can researchers resolve contradictions in biological activity data for this compound, such as conflicting enzyme inhibition results?
- Methodology :
- Structural Overlays : Compare X-ray structures of the compound bound to target enzymes (e.g., cytochrome P450 isoforms) to identify binding mode variations. For example, triazole orientation relative to the heme iron in CYP199A4 affects inhibitory potency .
- Mutagenesis Studies : Introduce point mutations (e.g., F298A in CYP199A4) to test if steric clashes or hydrogen-bonding disruptions alter activity .
- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (pH, temperature) to rule out experimental artifacts .
Q. What strategies optimize the compound’s derivatization for coordination polymer synthesis?
- Methodology :
- Linker Design : Substitute the carboxylic acid group with more flexible ligands (e.g., sulfonate) to enhance metal-ligand coordination. This is inspired by frameworks using triazole-benzoic acid hybrids as building blocks .
- Solvothermal Synthesis : React the compound with transition metals (e.g., Cd²⁺, Zn²⁺) in DMF/water at 120°C to form 1D or 2D polymers. Monitor crystallinity via PXRD and luminescence properties for functional applications .
Q. How do electronic effects of the ethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Use Gaussian09 to model charge distribution. The ethyl group’s electron-donating effect increases electron density on the triazole ring, favoring electrophilic attacks at the benzoic acid moiety .
- Experimental Validation : Compare reaction rates with analogs (e.g., methyl or propyl substituents) under identical conditions (e.g., SNAr with K₂CO₃ in DMF) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
